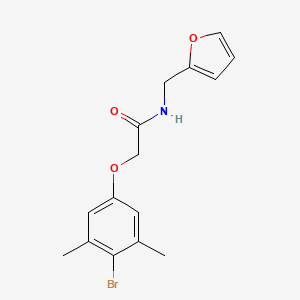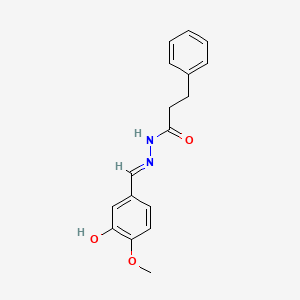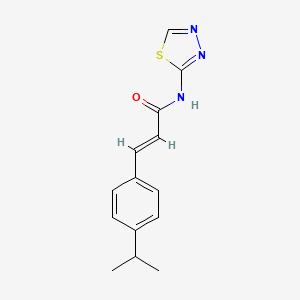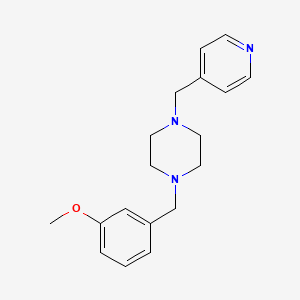
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFA belongs to the class of amide compounds and is synthesized through a multi-step process.
作用機序
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide induces apoptosis in cancer cells by activating the caspase cascade. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been found to exhibit potent anticancer and anti-inflammatory properties. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has certain limitations, such as its poor solubility in water, which can make it difficult to administer in certain experimental models.
将来の方向性
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide. One potential area of investigation is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the potential use of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide as a diagnostic tool for cancer and inflammatory diseases warrants further investigation.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a promising chemical compound that has shown potential therapeutic properties in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to develop more effective analogs for clinical use.
合成法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 4-bromo-3,5-dimethylphenol with potassium carbonate in dimethylformamide to form the corresponding phenoxide salt. This is followed by the reaction of the phenoxide salt with 2-chloro-N-(2-furylmethyl)acetamide in the presence of a base to produce 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide.
科学的研究の応用
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in various experimental models.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVWHFPTSURIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)

![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)



![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)